2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
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Overview
Description
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with chloro substituents and a propanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 2-chloro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-10H-phenothiazine: Lacks the propanone group but shares the phenothiazine core.
3-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one: Similar structure with a different substitution pattern.
2-chloro-1-(2-trifluoromethyl-10H-phenothiazin-10-yl)ethanone: Contains a trifluoromethyl group instead of a chloro group.
Uniqueness
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both chloro and propanone groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFLCIRPLZWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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